molecular formula C20H15FN4O B15168793 4-(Benzyloxy)-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine CAS No. 897362-43-5

4-(Benzyloxy)-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine

Cat. No.: B15168793
CAS No.: 897362-43-5
M. Wt: 346.4 g/mol
InChI Key: NLTFQNQYZPDPSR-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine is a complex organic compound that belongs to the class of pyrido[3,2-d]pyrimidines This compound is characterized by its unique structure, which includes a benzyloxy group, a fluorophenyl group, and a pyrido[3,2-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials, such as 2-aminopyridine derivatives, with benzyl halides and fluorophenylboronic acids. The reaction conditions often include the use of catalysts like palladium and bases such as potassium carbonate, under inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid derivatives .

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with molecular targets such as kinases and receptors. The compound binds to the active sites of these proteins, inhibiting their activity and disrupting signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzyloxy)-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its benzyloxy group enhances its lipophilicity, while the fluorophenyl group contributes to its stability and binding affinity to molecular targets .

Properties

CAS No.

897362-43-5

Molecular Formula

C20H15FN4O

Molecular Weight

346.4 g/mol

IUPAC Name

6-(2-fluorophenyl)-4-phenylmethoxypyrido[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C20H15FN4O/c21-15-9-5-4-8-14(15)16-10-11-17-18(23-16)19(25-20(22)24-17)26-12-13-6-2-1-3-7-13/h1-11H,12H2,(H2,22,24,25)

InChI Key

NLTFQNQYZPDPSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=NC3=C2N=C(C=C3)C4=CC=CC=C4F)N

Origin of Product

United States

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